

# Application Note: Genome-wide CRISPR Screen to Identify Genes Conferring Resistance to ladademstat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ladademstat |           |
| Cat. No.:            | B609776     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ladademstat** (ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2][3] **ladademstat** exhibits a dual mechanism of action by inhibiting both the demethylase activity and the scaffolding function of LSD1, leading to the induction of differentiation and apoptosis in cancer cells.[4] Despite its promising therapeutic potential, the development of drug resistance remains a significant clinical challenge. This application note describes a protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to **ladademstat** in an AML cell line. Understanding these resistance mechanisms is crucial for developing effective combination therapies and patient stratification strategies.

#### **Experimental Principle**

A pooled genome-wide CRISPR-Cas9 knockout library is introduced into a cancer cell line that is sensitive to **ladademstat**. The transduced cells are then treated with a selective concentration of **ladademstat**. Cells that acquire resistance to the drug due to the knockout of a specific gene will survive and proliferate, leading to an enrichment of the corresponding single-guide RNAs (sgRNAs) in the cell population. Deep sequencing of the sgRNA cassette



from the surviving cells and comparison to an untreated control population allows for the identification of genes whose loss of function confers resistance to **ladademstat**.

### **Experimental Workflow**



Click to download full resolution via product page

Figure 1: Experimental workflow for the CRISPR screen.

# Materials and Methods Cell Line and Culture

The human AML cell line MV4-11, which is known to be sensitive to **ladademstat**, is used for this study.[2] Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

#### **CRISPR Library**

The human Genome-scale CRISPR Knock-Out (GeCKO) v2.0 library is utilized.[5][6][7][8][9] This library targets 19,050 protein-coding genes with 6 sgRNAs per gene, providing comprehensive coverage of the human genome.

#### **Lentiviral Production and Transduction**

Lentivirus is produced by co-transfecting HEK293T cells with the GeCKO v2 library plasmids and packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent. The viral supernatant is harvested, filtered, and used to transduce MV4-11 cells at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.



#### **ladademstat** Treatment

Following lentiviral transduction and puromycin selection, the cell population is divided into two groups: a treatment group and a vehicle control group. The treatment group is cultured in the presence of **ladademstat** at a pre-determined IC80 concentration (e.g., 50 nM, to be determined empirically for the specific cell line and conditions). The control group is treated with an equivalent concentration of DMSO. The cells are cultured for 14-21 days to allow for the enrichment of resistant populations.

#### **Genomic DNA Extraction and Sequencing**

Genomic DNA is extracted from both the **ladademstat**-treated and DMSO-treated cell populations. The sgRNA sequences are amplified by PCR using primers flanking the sgRNA cassette. The resulting amplicons are purified and subjected to next-generation sequencing.

#### **Data Analysis**

The sequencing data is analyzed using the Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) software package.[10][11][12][13] MAGeCK identifies sgRNAs that are significantly enriched or depleted in the **ladademstat**-treated population compared to the control. Gene-level scores are then calculated to identify candidate resistance genes.

### **Hypothetical Results**

The following table summarizes a hypothetical list of top candidate genes identified from the CRISPR screen whose knockout may confer resistance to **ladademstat**.



| Gene   | Description                                                | Log2 Fold<br>Change<br>(ladademstat<br>vs. DMSO) | p-value | False<br>Discovery<br>Rate (FDR) |
|--------|------------------------------------------------------------|--------------------------------------------------|---------|----------------------------------|
| KDM1B  | Lysine<br>Demethylase 1B                                   | 5.8                                              | 1.2e-8  | 2.5e-7                           |
| GFI1B  | Growth Factor<br>Independent 1B                            | 5.2                                              | 3.5e-8  | 5.1e-7                           |
| RCOR2  | REST<br>Corepressor 2                                      | 4.9                                              | 8.1e-8  | 9.3e-7                           |
| MTOR   | Mechanistic<br>Target of<br>Rapamycin                      | 4.5                                              | 1.5e-7  | 1.2e-6                           |
| RICTOR | RPTOR Independent Companion of MTOR                        | 4.2                                              | 2.8e-7  | 1.9e-6                           |
| HDAC2  | Histone<br>Deacetylase 2                                   | 3.9                                              | 5.4e-7  | 3.1e-6                           |
| PTPN11 | Protein Tyrosine<br>Phosphatase<br>Non-Receptor<br>Type 11 | 3.6                                              | 9.2e-7  | 4.7e-6                           |
| BRAF   | B-Raf Proto-<br>Oncogene,<br>Serine/Threonine<br>Kinase    | 3.3                                              | 1.8e-6  | 7.9e-6                           |

# **Interpretation of Potential Resistance Mechanisms**

The identified candidate genes suggest several potential mechanisms of resistance to ladademstat:



- Redundancy in Histone Demethylation: The top hit, KDM1B, is a close homolog of KDM1A (LSD1). Its knockout leading to resistance suggests a potential compensatory mechanism where the loss of KDM1B sensitizes cells to LSD1 inhibition, and thus its presence could contribute to bypassing the effects of ladademstat.
- Alterations in the LSD1-CoREST Complex: Genes like GFI1B and RCOR2 encode for
  proteins that are part of the CoREST complex, with which LSD1 interacts. Mutations or loss
  of these interacting partners might alter the function of the complex in a way that renders the
  cells less dependent on LSD1 activity.
- Activation of Bypass Signaling Pathways: The identification of genes involved in the mTOR pathway (MTOR, RICTOR) and the MAPK pathway (PTPN11, BRAF) suggests that the activation of alternative pro-survival signaling pathways could compensate for the antiproliferative effects of ladademstat.
- Modulation of Chromatin State: The enrichment of sgRNAs targeting HDAC2, another key component of the CoREST complex, points towards a complex interplay of epigenetic modifications in mediating ladademstat sensitivity.

### **Signaling Pathway Visualization**

The following diagrams illustrate the proposed mechanism of action of **ladademstat** and a potential resistance pathway.





Click to download full resolution via product page

Figure 2: ladademstat mechanism of action.

Figure 3: A potential ladademstat resistance pathway.

#### Conclusion

This application note provides a comprehensive protocol for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to the LSD1 inhibitor **ladademstat**. The identification of such genes is a critical step in understanding the molecular mechanisms of drug resistance and for the rational design of combination therapies to improve clinical outcomes for patients with AML and other cancers. The hypothetical results presented herein



provide a framework for the types of resistance mechanisms that may be uncovered through such a screen. Further validation of candidate genes will be necessary to confirm their role in **ladademstat** resistance and to explore their potential as therapeutic targets.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ongoing and future ladademstat trials for all AML HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 4. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes -PMC [pmc.ncbi.nlm.nih.gov]
- 5. sanjanalab.org [sanjanalab.org]
- 6. Gecko2 Human Whole Genome CRISPR Pool, All-in-one™ Lenti Particles (Gecko2 vector) | Sigma-Aldrich [sigmaaldrich.com]
- 7. addgene.org [addgene.org]
- 8. Improved vectors and genome-wide libraries for CRISPR screening PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Hands-on: CRISPR screen analysis / CRISPR screen analysis / Genome Annotation [training.galaxyproject.org]
- 11. m.youtube.com [m.youtube.com]
- 12. SOP/PooledCRISPR BaRC Wiki [barcwiki.wi.mit.edu]
- 13. hpc.nih.gov [hpc.nih.gov]



• To cite this document: BenchChem. [Application Note: Genome-wide CRISPR Screen to Identify Genes Conferring Resistance to Iadademstat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609776#crispr-screen-to-identify-iadademstat-resistance-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com